molecular formula C7H6F2S B13597290 2,5-Difluoro-4-(methyl)thiophenol

2,5-Difluoro-4-(methyl)thiophenol

Katalognummer: B13597290
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: CTRRGCDGFZPZQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-4-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. The addition of fluorine atoms and a methyl group to the thiophenol structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorothiophenol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at temperatures ranging from 20°C to 70°C . The process involves the reduction of sulfonic acid or sulfonyl chloride derivatives to yield the desired thiophenol compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenols.

    Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophenol: The parent compound without fluorine and methyl substitutions.

    2,5-Difluorothiophenol: Lacks the methyl group.

    4-Methylthiophenol: Lacks the fluorine atoms.

Uniqueness

2,5-Difluoro-4-(methyl)thiophenol is unique due to the presence of both fluorine atoms and a methyl group. These substitutions enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .

Eigenschaften

Molekularformel

C7H6F2S

Molekulargewicht

160.19 g/mol

IUPAC-Name

2,5-difluoro-4-methylbenzenethiol

InChI

InChI=1S/C7H6F2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3

InChI-Schlüssel

CTRRGCDGFZPZQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1F)S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.